2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine
Overview
Description
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is an organic compound that features a tert-butyl group attached to a phenyl ring, which is further connected to a fluoropropan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine typically involves a multi-step process. One common method is the Friedel-Crafts alkylation, where a tert-butyl group is introduced to the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired transformations .
Chemical Reactions Analysis
Types of Reactions
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving amine and fluorine functionalities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance binding affinity and specificity, while the tert-butyl group can influence the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-5-(4-Biphenylyl)-1,3,4-Oxadiazole
- 2-(4’-tert-Butylphenyl-5-(4"-biphenylyl)-1,3,4-oxadiazole
- 1,4-di(5-phenyl-2-oxazolyl)benzene
Uniqueness
2-(4-Tert-butylphenyl)-2-fluoropropan-1-amine is unique due to the combination of its tert-butyl and fluoropropan-1-amine moieties. This structural arrangement imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which are not commonly found in similar compounds .
Properties
IUPAC Name |
2-(4-tert-butylphenyl)-2-fluoropropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN/c1-12(2,3)10-5-7-11(8-6-10)13(4,14)9-15/h5-8H,9,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTITHMXTRDXBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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